molecular formula C18H20Cl2N2O2 B599670 (E)-3-Methoxy-4-((2-(pyridin-3-yl)-5,6-dihydropyridin-3(4H)-ylidene)Methyl)phenol dihydrochloride CAS No. 185247-71-6

(E)-3-Methoxy-4-((2-(pyridin-3-yl)-5,6-dihydropyridin-3(4H)-ylidene)Methyl)phenol dihydrochloride

Cat. No.: B599670
CAS No.: 185247-71-6
M. Wt: 367.27
InChI Key: FRXSKOYKAUCGJN-CAPVWHLOSA-N
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Description

(E)-3-Methoxy-4-((2-(pyridin-3-yl)-5,6-dihydropyridin-3(4H)-ylidene)Methyl)phenol dihydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a methoxy group, a pyridine ring, and a phenol moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-Methoxy-4-((2-(pyridin-3-yl)-5,6-dihydropyridin-3(4H)-ylidene)Methyl)phenol dihydrochloride typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Methoxy Group Introduction: The methoxy group is usually introduced via methylation of a hydroxyl group using reagents like methyl iodide in the presence of a base.

    Phenol Moiety Attachment: The phenol moiety can be attached through a coupling reaction, such as a Suzuki coupling, which involves a palladium-catalyzed cross-coupling between a boronic acid and a halide.

    Final Assembly: The final step involves the condensation of the pyridine derivative with the phenol derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and high-throughput screening can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyridine ring, converting it into a piperidine ring.

    Substitution: The phenol moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

    Substitution: Halogenated phenol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-Methoxy-4-((2-(pyridin-3-yl)-5,6-dihydropyridin-3(4H)-ylidene)Methyl)phenol dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it a useful tool in biochemical assays and drug discovery.

Medicine

Medically, the compound has potential applications as a therapeutic agent. Its interactions with specific molecular targets could lead to the development of new drugs for treating various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (E)-3-Methoxy-4-((2-(pyridin-3-yl)-5,6-dihydropyridin-3(4H)-ylidene)Methyl)phenol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. This modulation can affect various cellular pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-Methoxy-4-((2-(pyridin-2-yl)-5,6-dihydropyridin-3(4H)-ylidene)Methyl)phenol dihydrochloride
  • (E)-3-Methoxy-4-((2-(pyridin-4-yl)-5,6-dihydropyridin-3(4H)-ylidene)Methyl)phenol dihydrochloride

Uniqueness

Compared to similar compounds, (E)-3-Methoxy-4-((2-(pyridin-3-yl)-5,6-dihydropyridin-3(4H)-ylidene)Methyl)phenol dihydrochloride exhibits unique properties due to the position of the pyridine ring and the specific configuration of the methoxy and phenol groups. These structural differences can lead to variations in reactivity, binding affinity, and overall biological activity, making this compound particularly valuable for specific applications.

Properties

CAS No.

185247-71-6

Molecular Formula

C18H20Cl2N2O2

Molecular Weight

367.27

IUPAC Name

(4Z)-3-methoxy-4-[(6-pyridin-3-yl-1,2,3,4-tetrahydropyridin-5-yl)methylidene]cyclohexa-2,5-dien-1-one;dihydrochloride

InChI

InChI=1S/C18H18N2O2.2ClH/c1-22-17-11-16(21)7-6-13(17)10-14-4-3-9-20-18(14)15-5-2-8-19-12-15;;/h2,5-8,10-12,20H,3-4,9H2,1H3;2*1H/b13-10-;;

InChI Key

FRXSKOYKAUCGJN-CAPVWHLOSA-N

SMILES

COC1=CC(=O)C=CC1=CC2=C(NCCC2)C3=CN=CC=C3.Cl.Cl

Synonyms

(E)-3-Methoxy-4-((2-(pyridin-3-yl)-5,6-dihydropyridin-3(4H)-ylidene)Methyl)phenol dihydrochloride

Origin of Product

United States

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